

Endogenous Jasmonic Acid Levels in Different Plant Tissues: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play pivotal roles in regulating a wide array of physiological and developmental processes in plants. These functions range from growth and development, including fruit ripening and senescence, to mediating defense responses against biotic and abiotic stresses.[1] The endogenous concentration of JA is meticulously controlled and varies significantly across different plant tissues, developmental stages, and in response to environmental stimuli.[1][2] Understanding the spatial and temporal distribution of endogenous JA is crucial for elucidating its precise roles in plant biology and for applications in agriculture and drug development. This guide provides a comprehensive overview of endogenous JA levels in various plant tissues, detailed experimental protocols for its quantification, and a visualization of the JA signaling pathway.

Data Presentation: Endogenous Jasmonic Acid Levels

The concentration of jasmonic acid is highly dynamic and tissue-specific. Generally, reproductive tissues and flowers exhibit higher levels of JAs, while mature leaves and roots have very low basal levels.[1] The following tables summarize quantitative data on endogenous



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JA levels from various plant species and tissues, providing a comparative overview for researchers.



Plant Species	Tissue	Developmental Stage <i>l</i> Condition	Jasmonic Acid Level	Reference
Nicotiana attenuata	Flowers	Constitutive	High levels (compared to leaves)	[3]
Leaves	Unwounded	Low levels	[3]	
Leaves	Wounded + Herbivore Elicitation (1h)	Peak levels	[3]	
Solanum lycopersicum (Tomato)	Leaves	Undamaged	12 ± 1 pmol/g FW	[4]
Leaves	1h after mechanical wounding	262 ± 41 pmol/g FW	[4]	
Leaves	3h after mechanical wounding	151 ± 26 pmol/g FW	[4]	
Gel Tissue	Mature Green to Breaker Stage	Decrease in JA, likely conversion to JA-Ile	[5]	
Seedlings (spr2 mutant)	Unwounded	3 ± 1 pmol/g FW	[4]	
Seedlings (spr2 mutant)	1h after mechanical wounding	22 ± 9 pmol/g FW	[4]	_
Arabidopsis thaliana	Leaves (control)	-	25.17 ± 1.2 ng/g FW ((3R,7S) isomer), 33.57 ± 1.6 ng/g FW ((3R,7R) isomer)	[6]



Shoots	Low Boron (0.1 μΜ)	~7.9-fold increase compared to normal Boron	[7]	
Roots	Low Boron (0.1 μΜ)	~2.8-fold increase compared to normal Boron	[7]	_
Flowers (closed buds)	Stages 1-12	High JA levels	[8]	
Flowers (open)	Stages 13-14	Lower JA, high 12COOH-JA-Ile	[8]	_
Glycine max (Soybean)	Young leaves, flowers, fruit (pericarp)	-	Highest levels in these tissues	[2]
Hypocotyl hook, plumule, 12-h axis	Seedling	Highest levels in these young organs	[2]	
Leaves	Dehydrated (15% fresh weight loss)	~5-fold increase within 2h	[2]	-
Oryza sativa (Rice)	Leaves	Drought stress	Marked increase	[9][10]
Leaves	Cold stress	~2-fold increase	[9][10]	
Leaves	Heat stress (6h or 12h)	Reduced to ~85% of control	[9][10]	-
Zea mays (Maize)	Leaf 1 (tip)	Differentiated juvenile leaf	Highest levels compared to other leaf parts and stages	[11]
Wintersweet	Flowers	-	7.86 μg/g	[12][13]



Rice	Florets	-	308 ng/g	[12][13]
Hybrid Poplar	Leaves	Fresh	2.6 μg/g	[14]

Mandatory Visualization: Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway is a complex network that mediates plant responses to a variety of stimuli. The following diagram illustrates the core components and their interactions, from the biosynthesis of the active hormone JA-Isoleucine (JA-IIe) to the transcriptional regulation of JA-responsive genes.

Caption: A simplified diagram of the jasmonic acid signaling pathway.

Experimental Protocols

Accurate quantification of endogenous jasmonic acid requires robust and sensitive analytical methods due to its low abundance in plant tissues.[12][13][15] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[14][16][17][18]

Jasmonic Acid Extraction and Purification

A generalized protocol for the extraction and purification of JA from plant tissues is outlined below. This procedure may require optimization depending on the specific plant material.

Materials:

- Plant tissue (0.1 g to 4 g fresh weight)[14][15]
- Liquid nitrogen
- Extraction solvent: 80% methanol or 100% cold methanol[14][19]
- Internal standard (e.g., dihydrojasmonic acid (DHJA) or ¹³C-labeled JA)[2][4]
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)[14][15]



- Ethyl acetate[15]
- Nitrogen gas stream for evaporation

Procedure:

- Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[20]
- Extraction: Transfer the powdered tissue to a tube and add the cold extraction solvent containing the internal standard. Incubate overnight at 4°C.[14][19]
- Centrifugation: Centrifuge the extract to pellet the cell debris.
- Purification (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge to remove interfering compounds.
 - Elute the jasmonates with an appropriate solvent (e.g., 60% methanol or ethyl acetate).
 [15]
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for analysis.

Quantification by GC-MS

Derivatization: Prior to GC-MS analysis, JA is typically derivatized to increase its volatility. A common method is methylation using diazomethane to form methyl jasmonate (MeJA).[15]

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5).



- Mass Spectrometer: Operated in either full scan or Selected Ion Monitoring (SIM) mode. For quantification, SIM is preferred for its higher sensitivity and selectivity, monitoring characteristic ions of MeJA (e.g., m/z 224) and the internal standard.[4]
- Ionization: Chemical Ionization (CI) is often used.[20]

Quantification: A standard curve is generated using known concentrations of a JA standard. The endogenous JA concentration in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[4] The detection limit can be as low as 500 fg.[14][16]

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and throughput for phytohormone analysis without the need for derivatization.[18][21]

Instrumentation and Conditions:

- UPLC System: Equipped with a reverse-phase column (e.g., C18).
- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion for JA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This enhances specificity and reduces background noise.
- Ionization: Electrospray Ionization (ESI), typically in negative ion mode for JA.

Quantification: Similar to GC-MS, quantification is achieved using an internal standard and a calibration curve. This method allows for the simultaneous analysis of multiple jasmonates and other phytohormones in a single run.[18][21] The detection limits for JA and MeJA can be as low as 0.03 and 0.075 ng/mL, respectively.[22]

Conclusion

The endogenous levels of jasmonic acid are a critical determinant of plant health and response to the environment. This guide provides a foundational understanding of JA concentrations



across various plant tissues and detailed methodologies for its accurate quantification. The provided data tables, signaling pathway diagram, and experimental protocols are intended to serve as a valuable resource for researchers in plant biology, agriculture, and drug discovery, facilitating further investigation into the multifaceted roles of this vital phytohormone.

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References

- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 2. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Distinct roles for jasmonate synthesis and action in the systemic wound response of tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Endogenous auxin and jasmonic acid levels are differentially modulated by abiotic stresses in rice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Jasmonic acid levels decline in advance of the transition to the adult phase in maize -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of endogenous jasmonic acid in plant samples by liquid chromatographyelectrochemical detection based on derivatization with dopamine - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]

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- 14. researchgate.net [researchgate.net]
- 15. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 18. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
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